![molecular formula C18H19NO4S B2402283 furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1448124-57-9](/img/structure/B2402283.png)
furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Overview
Description
Furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. 2.1]octan-8-yl)methanone.
Mechanism Of Action
The mechanism of action of furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its ability to interact with specific protein targets. It binds to the hydrophobic pockets of proteins and disrupts their function, leading to inhibition of protein-protein interactions. It also modulates the activity of ion channels and receptors by binding to their allosteric sites.
Biochemical and Physiological Effects:
Furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone has been shown to have both biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce the aggregation of amyloid-beta peptides associated with Alzheimer's disease. It has also been shown to modulate the activity of ion channels and receptors in the central nervous system, leading to potential therapeutic applications in neurological disorders.
Advantages And Limitations For Lab Experiments
One of the advantages of furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone in lab experiments is its high potency and selectivity towards specific protein targets. This makes it a valuable tool for studying protein-protein interactions and ion channel/receptor modulation. However, one limitation is its potential toxicity and lack of selectivity towards off-target proteins, which can lead to unwanted side effects.
Future Directions
There are several future directions for the study of furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone. One direction is the development of more potent and selective derivatives of the compound for use in medicinal chemistry. Another direction is the investigation of its potential as a therapeutic agent for neurological disorders such as epilepsy and Parkinson's disease. Additionally, the compound's potential as a tool for studying protein-protein interactions and ion channel/receptor modulation in other disease states should be explored.
Synthesis Methods
The synthesis of furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone involves the reaction of furan-3-ylmethanone with (1R,5S)-8-azabicyclo[3.2.1]octan-3-ylphenylsulfone. The reaction is catalyzed by a base such as potassium carbonate, and the product is obtained through purification and isolation procedures.
Scientific Research Applications
Furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone has shown promising results in scientific research for its potential applications in medicinal chemistry. It has been studied as a potential inhibitor of protein-protein interactions involved in diseases such as cancer and Alzheimer's. It has also been investigated for its potential as a modulator of ion channels and receptors in the central nervous system.
properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(furan-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-18(13-8-9-23-12-13)19-14-6-7-15(19)11-17(10-14)24(21,22)16-4-2-1-3-5-16/h1-5,8-9,12,14-15,17H,6-7,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXGZDUXSKZUGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=COC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone |
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